(3-isopropyl-1H-pyrazol-4-yl)methanamine
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Overview
Description
(3-isopropyl-1H-pyrazol-4-yl)methanamine is a heterocyclic compound featuring a pyrazole ring substituted with an isopropyl group at the 3-position and a methanamine group at the 4-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-isopropyl-1H-pyrazol-4-yl)methanamine typically involves the cyclocondensation of hydrazine with a suitable carbonyl compound, followed by functional group modifications. One common method is the reaction of 3-isopropyl-1H-pyrazole with formaldehyde and ammonium chloride under acidic conditions to introduce the methanamine group .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .
Chemical Reactions Analysis
Types of Reactions
(3-isopropyl-1H-pyrazol-4-yl)methanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazole derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the pyrazole ring.
Substitution: Nucleophilic substitution reactions can introduce different substituents at the methanamine group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like alkyl halides. Reaction conditions vary depending on the desired product but often involve controlled temperatures and pH levels .
Major Products
Major products formed from these reactions include various substituted pyrazole derivatives, which can be further functionalized for specific applications .
Scientific Research Applications
Chemistry
In chemistry, (3-isopropyl-1H-pyrazol-4-yl)methanamine is used as a building block for synthesizing more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery .
Biology
Biologically, this compound has been studied for its potential as an enzyme inhibitor. Its ability to interact with specific enzymes makes it a candidate for developing new therapeutic agents .
Medicine
In medicine, this compound derivatives have shown promise in preclinical studies for treating various diseases, including cancer and infectious diseases .
Industry
Industrially, this compound is used in the synthesis of advanced materials, such as polymers and coatings, due to its stability and reactivity .
Mechanism of Action
The mechanism of action of (3-isopropyl-1H-pyrazol-4-yl)methanamine involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to the active sites of enzymes, inhibiting their activity and affecting cellular pathways. This interaction is often mediated by hydrogen bonding and hydrophobic interactions .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include:
- (1-isopropyl-1H-pyrazol-4-yl)methanamine
- (3,5-dimethyl-1H-pyrazol-4-yl)methanamine
- (1-phenyl-1H-pyrazol-4-yl)methanamine
Uniqueness
What sets (3-isopropyl-1H-pyrazol-4-yl)methanamine apart is its specific substitution pattern, which imparts unique chemical and biological properties. The isopropyl group at the 3-position enhances its hydrophobicity, while the methanamine group at the 4-position allows for versatile chemical modifications .
Properties
Molecular Formula |
C7H13N3 |
---|---|
Molecular Weight |
139.20 g/mol |
IUPAC Name |
(5-propan-2-yl-1H-pyrazol-4-yl)methanamine |
InChI |
InChI=1S/C7H13N3/c1-5(2)7-6(3-8)4-9-10-7/h4-5H,3,8H2,1-2H3,(H,9,10) |
InChI Key |
SOMHWZAUGMPKMA-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=C(C=NN1)CN |
Origin of Product |
United States |
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